An In-depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(4-Bromophenyl)-1-ethylpyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-1-ethylpyrazole is a substituted aromatic heterocyclic compound belonging to the pyrazole family. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The presence of a bromophenyl group at the 4-position and an ethyl group at the 1-position of the pyrazole ring imparts specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, predicted basic properties, and potential applications of 4-(4-Bromophenyl)-1-ethylpyrazole, offering valuable insights for researchers in drug discovery and organic synthesis. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust technical profile.
Synthesis and Purification
The synthesis of 1,4-disubstituted pyrazoles is a well-established area of organic chemistry.[3][4] A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[5] For 4-(4-Bromophenyl)-1-ethylpyrazole, a plausible and efficient synthetic route starts from 4-bromoacetophenone.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 4-(4-Bromophenyl)-1-ethylpyrazole.
Experimental Protocol:
Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one
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To a solution of 4-bromoacetophenone (1 equivalent) in an anhydrous solvent such as toluene or dioxane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate can often be used in the next step without further purification.
Causality: The reaction of the ketone with DMF-DMA forms a vinylogous amide (an enaminone), which is a versatile precursor for pyrazole synthesis. The enaminone acts as a synthetic equivalent of a 1,3-dicarbonyl compound.
Step 2: Synthesis of 4-(4-Bromophenyl)-1-ethylpyrazole
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Dissolve the crude 3-(dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one in a suitable solvent, such as ethanol or acetic acid.
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Add ethylhydrazine sulfate (1.1 equivalents) and a mild base like sodium acetate (2 equivalents) to the solution. Alternatively, ethylhydrazine can be used directly.
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Heat the reaction mixture to reflux for 4-8 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Causality: The ethylhydrazine undergoes a condensation reaction with the enaminone. The initial nucleophilic attack by the hydrazine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the stable aromatic pyrazole ring.
Step 3: Purification
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The crude 4-(4-Bromophenyl)-1-ethylpyrazole can be purified by column chromatography on silica gel.
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A solvent system of ethyl acetate and hexane (e.g., 1:9 to 3:7 v/v) is typically effective for eluting the product.
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified compound.
Trustworthiness: Each step of this protocol can be monitored by standard analytical techniques like TLC, and the final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis, ensuring a self-validating system.
Physicochemical Properties
| Property | Predicted Value for 4-(4-Bromophenyl)-1-ethylpyrazole | Data for 4-(4-Bromophenyl)-1-methyl-1H-pyrazole[5][6] |
| Molecular Formula | C₁₁H₁₁BrN₂ | C₁₀H₉BrN₂ |
| Molecular Weight | 251.13 g/mol | 237.10 g/mol |
| Appearance | White to off-white solid or oil | White solid |
| Boiling Point | > 350 °C (Predicted) | 345.3 ± 25.0 °C (Predicted) |
| Melting Point | Not available | Not available |
| LogP | ~3.3 (Predicted) | 3.03 |
| pKa | ~2.0-2.5 (Predicted, basic)[1] | Not available |
Analytical Characterization
The structural confirmation of synthesized 4-(4-Bromophenyl)-1-ethylpyrazole would rely on a combination of spectroscopic techniques. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrazole ring protons, and signals in the aromatic region for the bromophenyl group (typically two doublets).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbons of the bromophenyl ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the bromine atom (M+ and M+2 peaks of nearly equal intensity).
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and the C-Br stretching frequency.
Potential Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] The 4-arylpyrazole moiety, in particular, has been explored for various therapeutic targets.
Potential Signaling Pathway Interactions:
Caption: Potential biological targets and activities of 4-arylpyrazole derivatives.
Phenylpyrazole derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] Furthermore, some pyrazole-containing compounds have shown potential as modulators of cannabinoid receptors, suggesting applications in pain management and neurological disorders. The anti-inflammatory properties of many pyrazole derivatives are well-documented, often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2).[8]
The specific substitution pattern of 4-(4-Bromophenyl)-1-ethylpyrazole makes it an interesting candidate for screening in various biological assays to explore its therapeutic potential. The bromophenyl moiety can engage in halogen bonding and other interactions within protein binding pockets, potentially enhancing potency and selectivity for a given target.
Conclusion
4-(4-Bromophenyl)-1-ethylpyrazole represents a valuable scaffold for the development of novel therapeutic agents. This guide has outlined a practical synthetic approach, predicted its core physicochemical and spectroscopic properties, and highlighted its potential applications in drug discovery. While further experimental validation is required to fully characterize this compound, the information presented here provides a solid foundation for researchers and scientists to embark on its synthesis and biological evaluation. The versatility of the pyrazole core, combined with the specific structural features of this derivative, warrants its exploration in the quest for new and effective medicines.
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